
Fedratinib: A Comprehensive Technical Guide
on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fedratinib

Cat. No.: B1684426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fedratinib, a potent and selective inhibitor of Janus-associated kinase 2 (JAK2), is a pivotal

therapeutic agent in the management of myeloproliferative neoplasms, particularly

myelofibrosis. Marketed under the brand name Inrebic®, its mechanism of action involves the

targeted disruption of the dysregulated JAK/STAT signaling pathway, a key driver in the

pathogenesis of these hematological malignancies. This technical guide provides an in-depth

overview of the chemical structure and physicochemical properties of fedratinib, details the

experimental protocols for its analysis, and elucidates its mechanism of action through

signaling pathway diagrams.

Chemical Structure and Identification
Fedratinib is a synthetic, small-molecule inhibitor belonging to the class of aminopyrimidines.

Its chemical structure is characterized by a central pyrimidine ring substituted with an aniline

and a sulfonamide-containing phenylamino group.

Table 1: Chemical Identification of Fedratinib
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Identifier Value Citation

IUPAC Name

N-tert-butyl-3-({5-methyl-2-[({4-

[2-(pyrrolidin-1-

yl)ethoxy]phenyl})amino]pyrimi

din-4-

yl}amino)benzenesulfonamide

[1]

Molecular Formula C₂₇H₃₆N₆O₃S [2][3]

Molecular Weight 524.68 g/mol [2]

CAS Number 936091-26-8 [2][4]

SMILES String

CC1=CN=C(N=C1NC2=CC(=

CC=C2)S(=O)(=O)NC(C)

(C)C)NC3=CC=C(C=C3)OCC

N4CCCC4

[2]

alt text

Physicochemical Properties
The physicochemical properties of fedratinib are critical for its formulation, delivery, and

pharmacokinetic profile. A summary of these properties is presented below.

Table 2: Physicochemical Properties of Fedratinib
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Property Value Citation

Melting Point 180-182 °C [5]

Boiling Point (Predicted) 713.7 ± 70.0 °C [5]

Solubility

Water: 0.00949 mg/mLDMSO:

100 mg/mL (190.59

mM)Ethanol: Insoluble

[2][4]

pKa (Strongest Acidic) 10.21 [2]

pKa (Strongest Basic) 9.0 [2]

LogP 4.27 [2]

Appearance White to off-white powder [6]

Experimental Protocols
Determination of Fedratinib Concentration in Plasma by
UPLC-MS/MS
This section details a validated ultra-performance liquid chromatography-tandem mass

spectrometry (UPLC-MS/MS) method for the quantification of fedratinib in plasma, crucial for

pharmacokinetic studies.[2][5]

1. Sample Preparation:

To 100 µL of plasma, add an internal standard (e.g., ibrutinib).

Precipitate proteins by adding 300 µL of acetonitrile.

Vortex the mixture for 1 minute and then centrifuge at 13,000 g for 10 minutes.

Transfer the supernatant to an autosampler vial for analysis.[2]

2. Chromatographic Conditions:

Column: Zorbax SB C18 (50mm × 4.6 mm, 3.5 µm) or equivalent.[5]
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Mobile Phase: A gradient of methanol, acetonitrile, and 0.1% formic acid. A typical ratio is

30:60:10 (v/v/v).[5]

Flow Rate: 0.8 mL/min.[5]

Injection Volume: 2.0 µL.

Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Fedratinib: m/z 525.260 → 57.07.[5]

Ibrutinib (IS): m/z 441.2 → 55.01.[5]

4. Method Validation:

The method should be validated according to regulatory guidelines (e.g., FDA) for linearity,

accuracy, precision, selectivity, and stability.[6]

Quality Control Testing of Fedratinib Capsules
1. Dissolution Testing:

Apparatus: USP Apparatus 1 (Basket).

Rotation Speed: 50 rpm.

Medium: 900 mL of 0.1 M HCl.

Acceptance Criterion: Q = 80% in 20 minutes.

2. High-Performance Liquid Chromatography (HPLC) for Assay and Impurities:
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Column: Agilent C18 (150 × 4.6 mm, 5 µm).[1]

Mobile Phase: Acetonitrile: 0.1% Orthophosphoric acid buffer (pH 4.18) in a ratio of 43:57

(v/v).[1]

Flow Rate: 0.967 mL/min.[1]

Detection: PDA-UV at 268 nm.[1]

Linearity: The method should be linear over a concentration range of 15-90 µg/mL.[1]

Signaling Pathways and Mechanism of Action
Fedratinib primarily exerts its therapeutic effect by inhibiting the JAK2/STAT signaling pathway,

which is constitutively activated in myeloproliferative neoplasms. It also shows activity against

FMS-like tyrosine kinase 3 (FLT3).

JAK/STAT Signaling Pathway Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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